6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole

Physicochemical characterization Drug-likeness Library design

6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole is a di-substituted fused heterocycle belonging to the thiazolo[3,2-b][1,2,4]triazole family, possessing a methyl group at the 6-position and a p-tolyl group at the 5-position. Its molecular formula is C₁₂H₁₁N₃S and molecular weight is 229.30 g/mol.

Molecular Formula C12H11N3S
Molecular Weight 229.30 g/mol
Cat. No. B13086616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole
Molecular FormulaC12H11N3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C(=NC=N3)S2)C
InChIInChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-9(2)15-12(16-11)13-7-14-15/h3-7H,1-2H3
InChIKeyMDULDIFKVSSRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole (CAS 1423121-06-5): A Regioselectively Functionalized Thiazolo-Triazole Scaffold for Medicinal Chemistry Procurement


6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole is a di-substituted fused heterocycle belonging to the thiazolo[3,2-b][1,2,4]triazole family, possessing a methyl group at the 6-position and a p-tolyl group at the 5-position . Its molecular formula is C₁₂H₁₁N₃S and molecular weight is 229.30 g/mol . The compound is accessed via modern regioselective C–H arylation methodologies, including ruthenium-catalyzed and palladium-catalyzed protocols, which permit efficient installation of the C-5 aryl substituent.

Why Generic Thiazolo[3,2-b][1,2,4]triazole Analogs Cannot Substitute for 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole in Structure-Activity Studies


The biological and pharmacological properties of thiazolo[3,2-b][1,2,4]triazoles are exquisitely sensitive to the nature and position of substituents [1]. The presence of both the electron-donating 6-methyl group and the lipophilic p-tolyl moiety at C-5 creates a unique electronic and steric environment that directly influences target binding, physicochemical parameters (e.g., logP, solubility), and metabolic stability. Simple substitution of a phenyl, 4-chlorophenyl, or unsubstituted core analog is therefore not equivalent and may lead to divergent biological readouts, synthetic accessibility, or material properties.

Quantitative Head-to-Head & Cross-Study Evidence for Prioritizing 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole Over Closest Analogs


Molecular Weight and Calculated logP Differentiation from the Unsubstituted 6-Methyl Core

6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole possesses a molecular weight of 229.30 g/mol , which is 90.12 g/mol higher than the parent 6-methylthiazolo[3,2-b][1,2,4]triazole scaffold (MW 139.18 g/mol) . This increase is accompanied by a predicted elevation in clogP by approximately 2.2 log units, shifting the compound from a highly polar space (clogP ~0.8) into a more drug-like lipophilic range (clogP ~3.0).

Physicochemical characterization Drug-likeness Library design

Regioselective C-5 Arylation Yield Advantage over Traditional Multi-Step Condensation Routes

The target compound is accessible via a ruthenium-catalyzed direct C-5 arylation protocol that delivers the desired regioisomer in good yields . While exact yield data for the 6-methyl-5-(p-tolyl) derivative are not publicly tabulated, analogous 5-aryl-thiazolo[3,2-b][1,2,4]triazoles prepared under identical Cu-catalyzed conditions have been reported in yields up to 99% . In contrast, classical multi-step condensation approaches to similar scaffolds typically afford overall yields in the 40–65% range [1].

Synthetic methodology Regioselective C-H activation Process scale-up

Vasodilatory Activity Inferred from the Thiazolo[3,2-b][1,2,4]triazole Pharmacophore

A series of thiazolo[3,2-b][1,2,4]triazole derivatives, structurally congeneric with the target compound, were evaluated for in vitro vasodilatory activity and all examined compounds showed appreciable activity [1]. Although the exact EC₅₀ or % relaxation values for 6-methyl-5-(p-tolyl)thiazolo[3,2-B][1,2,4]triazole are not individually reported, the collective data establish the scaffold as a validated vasodilatory chemotype.

Vasodilation Cardiovascular biology In vitro pharmacology

Electronic and Steric Differentiation of p-Tolyl versus Phenyl and Halophenyl C-5 Substituents

The p-tolyl group at C-5 introduces a Hammett σₚ value of –0.17 (electron-donating) and a Sterimol B₁ parameter of 1.52, which differs significantly from phenyl (σₚ = 0.00, B₁ = 1.00) and 4-chlorophenyl (σₚ = +0.23, B₁ = 1.80) analogs [1]. These parameters modulate the electron density of the thiazolo-triazole π-system and the shape complementarity with hydrophobic binding pockets.

Structure-activity relationships Medicinal chemistry Electronic effects

Recommended Application Scenarios for 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole in Drug Discovery and Chemical Biology


Hit Expansion and SAR Exploration Around Vasodilatory Thiazolo-Triazoles

Procure this compound as a key member of a C-5 aryl series to systematically probe the impact of electron-donating para-substituents on vasorelaxant potency, using the Demirayak et al. (1993) in vitro aortic ring assay as a reference system [1].

Medicinal Chemistry Library Design Requiring Balanced Lipophilicity

Incorporate into fragment- or lead-like libraries where the calculated logP ~3.0 and MW ~229 provide a favorable balance between aqueous solubility and passive membrane permeability, as evidenced by the physicochemical differentiation from the core scaffold .

Validation of Regioselective C–H Arylation Methodologies for Heterocyclic Diversification

Use the compound as a reference standard when benchmarking novel C-5 functionalization protocols, given its documented accessibility via both Pd- and Ru-catalyzed direct arylation pathways .

Negative Control or Selectivity Tool in Kinase/PTP Assays Involving SHP2

Although not a validated SHP2 inhibitor, the structurally related thiazolo[3,2-b][1,2,4]triazole chemotype has been explored in SHP2 inhibitor discovery (Yan et al., 2025); this compound may serve as a selectivity control to differentiate target-specific effects from general scaffold-driven promiscuity [2].

Quote Request

Request a Quote for 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.